Product packaging for Boc-thioU(PMB)-OH(Cat. No.:CAS No. 253438-99-2)

Boc-thioU(PMB)-OH

Cat. No.: B3255340
CAS No.: 253438-99-2
M. Wt: 506.6 g/mol
InChI Key: HDKCTBBIWSKCEV-UHFFFAOYSA-N
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Description

Protecting Group Strategies in Nucleoside Chemistry: Focus on Boc and PMB

Orthogonal Protecting Group Strategies in Nucleic Acid Synthesis

The synthesis of oligonucleotides and their analogues, including PNAs, relies heavily on sophisticated protecting group strategies to manage the multiple reactive sites present in nucleoside monomers umich.edujocpr.com. An orthogonal protecting group strategy is paramount in this context. It involves the use of protecting groups that can be selectively removed under distinct chemical conditions, independent of other protecting groups present in the molecule jocpr.comrsc.org. This orthogonality allows for the sequential and controlled assembly of complex molecular structures, ensuring that the deprotection of one functional group does not affect others jocpr.comrsc.org.

In nucleic acid synthesis, protecting groups are essential for the 5' and 3' hydroxyl groups of the sugar moiety, as well as for the exocyclic amino groups of the nucleobases umich.edu. For instance, the 5'-hydroxyl group often requires protection with acid-labile groups, while base-labile groups can be used for 5'-hydroxyl protection to avoid depurination issues encountered with acid-labile groups umich.edu. Similarly, nucleobase protection prevents unwanted reactions during coupling steps umich.edu.

The principle of orthogonality is critical for synthesizing long or highly structured DNA and RNA fragments, enabling selective modifications and conjugations nih.govnih.gov. For example, different protecting groups might be removed by acid, base, fluoride (B91410) ions, or photolysis, allowing chemists to deprotect specific sites in a controlled sequence umich.edujocpr.com. This meticulous control is vital for achieving high yields and the precise sequence integrity required for therapeutic and research applications ki.se.

Rationale and Historical Context for the Research and Development of Boc-thioU(PMB)-OH

The development of modified nucleosides has a rich history, driven by the search for novel therapeutic agents, particularly in antiviral and anticancer research scielo.brresearchgate.netresearchgate.neteurekaselect.com. The discovery of the potent antiviral activity of certain thionucleosides, such as lamivudine (B182088) (3TC), in the early 1990s significantly boosted interest in this class of compounds scielo.br. These sulfur-containing analogues often exhibit enhanced biological activity or altered pharmacological profiles compared to their oxygen-containing counterparts eurekaselect.com.

Concurrently, the field of Peptide Nucleic Acids (PNAs) emerged as a significant advancement in nucleic acid chemistry creative-peptides.com. PNAs are DNA analogues where the sugar-phosphate backbone is replaced by a polyamide chain, offering advantages such as increased chemical stability, resistance to nucleases and proteases, and a neutral charge creative-peptides.com. These properties make PNAs highly attractive for applications in molecular diagnostics, antisense therapy, and gene silencing creative-peptides.com.

The synthesis of PNA sequences requires specialized protected monomers. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amino functions in chemical synthesis, including PNA monomer preparation . The Boc group provides crucial protection against non-specific reactions during synthesis, enhances the solubility and stability of the monomers, and allows for controlled functionalization at specific sites .

This compound (CAS: 253438-99-2) is a prime example of such a specialized building block. It combines the protective Boc group with a thiouridine (thioU) moiety, likely featuring a p-methoxybenzyl (PMB) protecting group on one of its hydroxyls, and a free 5'-hydroxyl group (indicated by -OH) ready for phosphoramidite (B1245037) chemistry creative-peptides.com. The inclusion of the thioU modification targets the incorporation of sulfur into the PNA structure, potentially imparting unique biological properties. The PMB group, commonly used for hydroxyl protection, is typically removed under oxidative or acidic conditions, offering orthogonality with other protecting groups like Boc (acid-labile) or base-labile groups umich.edujocpr.com. This specific combination of protecting groups and the thio-modification positions this compound as a valuable tool for researchers aiming to synthesize novel PNA sequences with tailored properties, leveraging orthogonal protection strategies for precise molecular construction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N4O7S B3255340 Boc-thioU(PMB)-OH CAS No. 253438-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[2-[(4-methoxyphenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O7S/c1-23(2,3)34-22(32)24-10-12-26(14-20(30)31)19(29)13-27-11-9-18(28)25-21(27)35-15-16-5-7-17(33-4)8-6-16/h5-9,11H,10,12-15H2,1-4H3,(H,24,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKCTBBIWSKCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=CC(=O)N=C1SCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc Thiou Pmb Oh and Its Precursors

Synthesis of Key Thiouridine Precursors for Derivatization

The synthesis of Boc-thioU(PMB)-OH begins with the preparation of the thiouridine nucleoside core, which involves the synthesis of the thiouracil base and the subsequent stereoselective attachment of the ribose moiety.

Methodologies for Thiouridine Base Synthesisnih.gov

The synthesis of the thiouracil base, the pyrimidine (B1678525) component of 2-thiouridine (B16713), can be achieved through various cyclocondensation reactions. A common approach involves the reaction of thiourea (B124793) with appropriate carbonyl compounds. For instance, 2-thiouracil (B1096) can be prepared by the condensation of the enol form of ethyl formyl acetate (B1210297) with thiourea ekb.eg. Alternatively, a two-stage process has been reported where Meldrum's acid is heated with trimethyl orthoformate and thiourea, followed by thermolysis of the intermediate thio ureide, yielding 2-thiouracil with approximately 70% efficiency ekb.eg. For subsequent glycosylation, the 2-thiouracil base is often derivatized, typically by silylation using reagents like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst such as ammonium (B1175870) sulfate (B86663), to enhance its reactivity and solubility oup.comacs.org.

Data Table 1: Thiouracil Base Synthesis Methods

MethodStarting MaterialsKey Reagents/ConditionsYieldCitation
CyclocondensationEnol form of ethyl formyl acetate, ThioureaNot specified (reported by Wheeler and Liddle)N/A ekb.eg
Two-stage processMeldrum's acid, Trimethyl orthoformate, ThioureaThermolysis in diphenyl ether70% ekb.eg
Silylation for Glycosylation2-ThiouracilHexamethyldisilazane (HMDS), Ammonium sulfate (catalyst)N/A oup.com, acs.org

Stereoselective Introduction of the Ribose Moiety

The stereoselective attachment of the ribose sugar to the thiouracil base is a critical step in forming the correct nucleoside structure, specifically the β-anomer. The Vorbrüggen glycosylation is a widely employed method for this purpose, involving the coupling of a silylated nucleobase with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, typically in the presence of a Lewis acid catalyst like SnCl₄ or TMSOTf oup.comacs.org. While this method is generally effective for achieving β-anomer selectivity, challenges can arise with thiouracil derivatives, where S-substitution might compete with the desired N-glycosylation acs.org. Studies have shown that using Tin(IV) chloride (SnCl₄) in 1,2-dichloroethane (B1671644) can promote N-substitution with high selectivity (around 90%) acs.org. Other catalytic systems, such as Ti-catalyzed ribosylation, have also been explored for regioselective nucleoside synthesis researchgate.net. The stereoselective synthesis of deoxy-thiouridine analogs has demonstrated high yields for the β-anomer (up to 94%) tandfonline.com, underscoring the feasibility of achieving the correct stereochemistry.

Data Table 2: Ribosylation Methods for Thiouridine Synthesis

Method/ProcedureNucleobase PrecursorRibose PrecursorCatalyst/Conditionsβ:α Ratio (for Thiouridine)Yield (β-anomer)Citation
Vorbrüggen GlycosylationSilylated 2-thiouracil1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseLewis acid (e.g., SnCl₄, TMSOTf)Favors βNot specified oup.com, acs.org
SnCl₄-mediated CondensationSilylated 2-thiouracilProtected riboseTin(IV) chloride in 1,2-dichloroethane~90% N-substituted~90% (N-substituted) acs.org
Stereoselective Glycosylation(for deoxy variant)(for deoxy variant)Not specified94% (for deoxy variant)94% (for deoxy variant) tandfonline.com
Ti-catalyzed RibosylationNucleobases (incl. pyrimidines)RiboseTi catalystNot specifiedNot specified researchgate.net

Installation of the Boc Protecting Group on this compound Precursorsacs.org

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amine functionalities, including the nitrogen atoms of nucleobases. For 2-thiouridine derivatives, protection at the N3 position is common to modulate reactivity and solubility during subsequent synthetic steps nih.govdntb.gov.uaresearchgate.net.

Reaction Conditions and Reagent Selection for Boc Introductionacs.org

The introduction of the Boc group is typically achieved by reacting the thiouridine precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Common bases and catalysts employed include 4-dimethylaminopyridine (B28879) (DMAP) or N-methylmorpholine (NMM), often in organic solvents such as pyridine, N,N-dimethylformamide (DMF), or acetonitrile (B52724) (ACN) nih.govdntb.gov.uaresearchgate.netorganic-chemistry.org. The reaction can be performed under anhydrous or aqueous conditions organic-chemistry.org. The N3 position of the uracil (B121893) ring is a primary site for Boc protection in nucleoside chemistry nih.govdntb.gov.uaresearchgate.net. The reaction conditions are generally mild, facilitating efficient protection.

Optimization Strategies for Yield and Purity of Boc-Protected Intermediates

Data Table 3: Boc Protection of Thiouridine Precursors

Reaction StepTarget PositionReagentBase/CatalystSolventConditionsYield/PurityCitation
N-ProtectionN3 (likely)Boc₂ODMAP, NMMPyridine, DMF, ACNMild, controlled temp.High nih.govdntb.gov.uaresearchgate.netorganic-chemistry.org

Introduction of the PMB Protecting Group on this compound Precursors

The p-methoxybenzyl (PMB) group serves as a valuable protecting group, particularly for sulfur atoms, owing to its facile introduction and selective cleavage. In the synthesis of this compound, the PMB group is installed on the sulfur atom of the 2-thiouracil moiety.

The introduction of the PMB protecting group onto the sulfur atom is typically achieved through an S-alkylation reaction, commonly employing p-methoxybenzyl chloride (PMB-Cl) total-synthesis.comthieme-connect.de. This process involves the generation of a thiolate anion from the 2-thiouridine precursor, which then undergoes an SN2 reaction with PMB-Cl total-synthesis.comthieme-connect.de. The thiolate is usually generated using a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (B128534) (Et₃N), in a polar aprotic solvent such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO) total-synthesis.comthieme-connect.demdpi.com. These reactions are generally conducted under mild to moderate conditions, facilitating selective protection of the sulfur atom.

Data Table 4: PMB Protection (S-Alkylation) of Thiouridine Derivatives

Reaction StepTarget AtomReagentBase/CatalystSolventConditionsYield/PurityCitation
S-Alkylation (PMB)Sulfur (S)PMB-ClNaH, K₂CO₃, Et₃NDMF, THF, DMSOMild to moderate temp.High total-synthesis.comthieme-connect.demdpi.com

Following these synthetic steps, the resulting compound, this compound, would feature the Boc group on the N3 position of the uracil ring, the PMB group protecting the sulfur atom, and a free 5'-hydroxyl group, rendering it suitable for further chemical modifications or integration into oligonucleotide synthesis.

Compound List:

this compound

2-Thiouracil

Thiouridine

Di-tert-butyl dicarbonate (Boc₂O)

p-Methoxybenzyl chloride (PMB-Cl)

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Silylated 2-thiouracil

Ethyl formyl acetate

Meldrum's acid

Trimethyl orthoformate

Tin(IV) chloride (SnCl₄)

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

Sodium hydride (NaH)

Potassium carbonate (K₂CO₃)

Triethylamine (Et₃N)

4-Dimethylaminopyridine (DMAP)

N-methylmorpholine (NMM)

Integration of Boc Thiou Pmb Oh into Oligonucleotide and Peptide Nucleic Acid Pna Synthesis

Phosphoramidite (B1245037) Conversion Strategies for Boc-thioU(PMB)-OH

The cornerstone of modern oligonucleotide synthesis is phosphoramidite chemistry, prized for its high coupling efficiency and amenability to automation. Converting a PNA monomer like this compound into a phosphoramidite derivative is the essential first step for its inclusion in standard automated synthesis protocols.

The synthesis of the phosphoramidite building block from this compound involves a standard phosphitylation reaction. The primary alcohol of the N-(2-hydroxyethyl)glycine (AEG) backbone of the PNA monomer is reacted with a phosphitylating agent. The most common agent for this purpose is 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, used in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylimidazole (NMI) in an anhydrous solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724).

The reaction proceeds by the nucleophilic attack of the hydroxyl group on the phosphorus atom of the phosphitylating agent, displacing a chloride ion. The base neutralizes the resulting hydrochloric acid. The product, a 3'-O-(N,N-diisopropylamino) phosphoramidite derivative, is then purified, typically by silica gel chromatography, to yield the stable, reactive monomer ready for automated synthesis.

The resulting phosphoramidite of this compound is a stable compound when stored under anhydrous and inert conditions. The phosphorus (III) center is relatively unreactive, preventing self-condensation. However, in the presence of a weak acid activator, such as 1H-tetrazole or its derivatives, the diisopropylamino group is protonated, creating a highly reactive phosphite intermediate. umich.edu This intermediate readily couples with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. umich.edu

The tert-butoxycarbonyl (Boc) and p-methoxybenzyl (PMB) protecting groups are specifically chosen for their stability throughout the phosphoramidite conversion and subsequent oligonucleotide synthesis cycles. researchgate.net The Boc group is resistant to the basic conditions of phosphitylation and the mildly acidic conditions of detritylation used in each synthesis cycle. Similarly, the PMB group remains intact during these steps.

Solid-Phase Oligonucleotide Synthesis Protocols Utilizing this compound

The incorporation of the this compound phosphoramidite into a growing nucleic acid chain follows the standard cycle of solid-phase synthesis. biotage.com This automated process consists of four main steps: deblocking, coupling, capping, and oxidation.

The coupling step is the most critical stage for incorporating the modified monomer. The efficiency of this step is paramount for achieving a high yield of the full-length product. For standard DNA and RNA phosphoramidites, coupling efficiencies typically exceed 99%. biotage.com While modified monomers can sometimes exhibit slightly lower efficiencies due to steric hindrance, the process is optimized to maintain high yields.

The kinetics of the coupling reaction are influenced by the choice of activator. While 1H-tetrazole is a standard activator, more acidic activators can enhance coupling kinetics for sterically demanding phosphoramidites. researchgate.net

Table 1: Comparison of Common Coupling Activators
ActivatorpKaTypical Coupling TimeNotes
1H-Tetrazole4.930-60 secondsStandard activator, highly efficient for common phosphoramidites. researchgate.net
5-(Ethylthio)-1H-tetrazole (ETT)4.2820-45 secondsMore acidic than 1H-tetrazole, often used for RNA and modified monomers.
4,5-Dicyanoimidazole (DCI)5.230-60 secondsNon-explosive alternative to tetrazole with similar reactivity. researchgate.net
5-[3,5-Bis(trifluoromethyl)phenyl]-1H-tetrazole (Activator 42)3.615-30 secondsHighly acidic activator used for sterically hindered or difficult couplings. researchgate.net

A successful synthesis relies on an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others. organic-chemistry.orgethz.ch During the automated synthesis cycles, the primary protecting group removed is the 5'-O-Dimethoxytrityl (DMT) group, which is cleaved by a brief treatment with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) to free the 5'-hydroxyl for the next coupling reaction.

The Boc and PMB groups on the this compound monomer, as well as the standard protecting groups on the natural nucleobases (e.g., benzoyl, isobutyryl), must remain completely stable under these mild acidic conditions. The Boc group is acid-labile but requires much stronger acidic conditions for removal (e.g., neat trifluoroacetic acid) than those used for detritylation. quora.com The PMB group is also stable to these conditions, ensuring the integrity of the modified base throughout the chain elongation process.

Table 2: Orthogonal Protecting Groups in Oligonucleotide Synthesis
Protecting GroupFunctionStable ToCleavage Conditions
Dimethoxytrityl (DMT)5'-Hydroxyl protectionBase, OxidationMild Acid (e.g., 3% TCA in DCM)
β-CyanoethylPhosphate protectionAcid, OxidationStrong Base (e.g., aq. Ammonia, Methylamine)
tert-Butoxycarbonyl (Boc)PNA backbone amine protectionBase, Mild AcidStrong Acid (e.g., Trifluoroacetic acid)
p-Methoxybenzyl (PMB)Thiouracil base protectionBase, Mild AcidOxidative or Strong Acid Cleavage

Post-Synthetic Deprotection Strategies for this compound-Containing Oligonucleotides

After the desired sequence has been assembled on the solid support, a series of deprotection steps are performed to yield the final, unmodified oligonucleotide. This process is often referred to as cleavage and deprotection. nih.gov

The first step typically involves treatment with a strong base, such as concentrated aqueous ammonia or a solution of methylamine. researchgate.net This single treatment accomplishes two goals:

Cleavage from the solid support : The ester linkage connecting the 3'-end of the oligonucleotide to the controlled-pore glass (CPG) or polystyrene support is hydrolyzed.

Removal of phosphate protecting groups : The β-cyanoethyl groups on the phosphotriester backbone are removed via β-elimination.

This basic treatment also removes the acyl protecting groups (e.g., benzoyl, isobutyryl) from the exocyclic amines of standard DNA/RNA bases. However, the Boc and PMB groups on the modified thiouracil residue are resistant to these basic conditions.

Therefore, a final acid treatment step is required. The oligonucleotide, now free from the support and other protecting groups, is treated with a strong acid, typically neat trifluoroacetic acid (TFA), to cleave the Boc group from the PNA backbone amine. This step must be carefully controlled to avoid degradation of acid-sensitive DNA. The PMB group can also be removed under these strong acid conditions. The fully deprotected oligonucleotide is then purified, commonly by HPLC or polyacrylamide gel electrophoresis (PAGE), to isolate the desired product.

Selective Cleavage of Boc and PMB Groups in Context of Oligomer

The successful synthesis of oligonucleotides or PNAs containing this compound hinges on the orthogonal nature of the Boc and PMB protecting groups. This means that one group can be removed under conditions that leave the other, as well as other protecting groups on the oligomer, intact.

The Boc group is an acid-labile protecting group used to protect amino functionalities, such as the N-(2-aminoethyl)glycine backbone in PNA monomers. Its removal is typically achieved under mild acidic conditions. A common reagent for this is trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (DCM). This step is a core part of the synthesis cycle in Boc-based solid-phase PNA synthesis, where the terminal Boc group is removed to allow for the coupling of the next monomer. nih.gov

The PMB group , protecting the thiol function of the thiouracil base, is stable to the acidic conditions used for Boc removal. However, it is susceptible to strong acids and oxidative cleavage. The combination of the PMB group for thiol protection and the Boc group for the terminal amino group allows for the preparation of versatile PNA monomers. scielo.org.mx This strategy provides a stable monomer that can be incorporated into a growing chain, with the PMB group remaining in place until the final deprotection steps. The selective cleavage is crucial for stepwise synthesis and for creating complex conjugates where different parts of the molecule need to be deprotected at different stages.

Protecting GroupChemical NameTypical Cleavage ReagentStability
Boc tert-butyloxycarbonylTrifluoroacetic Acid (TFA)Acid-labile
PMB p-MethoxybenzylStrong acids, Oxidative reagentsStable to mild acid, labile to strong acid/oxidation

Optimization of Deprotection Conditions to Preserve Oligonucleotide Integrity

The final deprotection of a modified oligonucleotide is a critical step that must remove all protecting groups from the nucleobases (e.g., benzoyl, isobutyryl), the phosphate backbone (e.g., cyanoethyl), and the custom monomer (PMB group) without damaging the final product. nih.gov The presence of sensitive moieties like thiouracil requires carefully optimized, often milder, deprotection conditions compared to standard DNA or RNA synthesis. rsc.org

Standard deprotection often involves concentrated ammonium (B1175870) hydroxide at elevated temperatures, which can be too harsh for sensitive modifications. glenresearch.comglenresearch.com Therefore, alternative strategies are employed:

Ultra-Mild Deprotection: This approach uses reagents like 0.05 M potassium carbonate in methanol (B129727), which is suitable for extremely sensitive bases. glenresearch.comglenresearch.com This can be particularly useful for preserving the integrity of the thiouracil ring and the PMB-thiol linkage if final cleavage of the PMB is not desired at this stage.

AMA Treatment: A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can significantly reduce deprotection times to as little as 10 minutes at 65°C. glenresearch.com This rapid deprotection minimizes exposure to harsh basic conditions, which can be beneficial for complex oligonucleotides. glenresearch.com

Ammonia in Ethanol: Using ammonia dissolved in ethanol can offer a milder, more selective deprotection environment. Studies have shown that ethanolic ammonia can selectively cleave faster-deprotecting groups while retaining more robust ones, a principle that can be adapted to preserve the integrity of specific modifications. researchgate.net

The choice of deprotection cocktail must be compatible with all components of the oligonucleotide. glenresearch.com For an oligomer containing this compound, a multi-step deprotection might be necessary, potentially involving a final, specific step to remove the PMB group if a free thiol is required for subsequent conjugation.

Purification and Analysis of this compound-Modified Oligonucleotides

Following synthesis and deprotection, rigorous purification and analysis are essential to ensure that the final oligonucleotide product has the correct sequence, length, and modification and is free from impurities and failure sequences.

Methodologies for Oligonucleotide Purification

The purification of synthetic oligonucleotides, especially those with modifications, is crucial for their application. mdpi.com Several techniques are available, with the choice depending on the required purity and the scale of the synthesis. youtube.com

High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used method for purifying modified oligonucleotides. mdpi.com

Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The presence of the Boc and PMB groups makes the modified oligonucleotide significantly more hydrophobic than unmodified or failure sequences, leading to excellent separation. mdpi.com

Ion-Exchange HPLC (IE-HPLC): Separates oligonucleotides based on the charge of their phosphodiester backbone. It is highly effective at separating full-length products from shorter, truncated sequences. mdpi.com

Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides based on their size and charge, offering single-nucleotide resolution. It is particularly useful for ensuring the length-purity of the final product, although it is more labor-intensive than HPLC. mdpi.comyoutube.com

Purification MethodPrinciple of SeparationPrimary Advantage
Reverse-Phase HPLC (RP-HPLC) HydrophobicityExcellent for separating modified oligos from unmodified failures.
Ion-Exchange HPLC (IE-HPLC) Charge (Phosphate Backbone)High resolution for separating by length (full-length vs. truncated).
PAGE Size and ChargeSingle-nucleotide resolution.

Characterization of Modified Oligonucleotides (emphasis on methods)

Proper characterization is essential to confirm the identity and purity of the this compound-modified oligonucleotide. nih.gov A combination of analytical techniques is typically employed to provide a comprehensive profile of the synthetic product.

Mass Spectrometry (MS): This is the definitive method for confirming the successful incorporation of the modification. Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provides a precise molecular weight of the oligonucleotide, which must match the calculated theoretical mass of the desired sequence including the this compound monomer. nih.gov MS can also reveal the presence of impurities or side products from the synthesis and deprotection steps. nih.gov

High-Performance Liquid Chromatography (HPLC): Analytical HPLC, using either reverse-phase or ion-exchange columns, is used to assess the purity of the final product. By comparing the retention time of the main peak to standards and analyzing the integration of minor peaks, a quantitative purity level can be determined.

UV-Vis Spectroscopy: This technique is used for the accurate quantification of the oligonucleotide concentration. The absorbance of the sample is measured at 260 nm, and the concentration is calculated using the sequence-specific extinction coefficient.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, 1D or 2D NMR can be used. While complex for large oligonucleotides, it can provide unambiguous proof of the structure of the modified monomer and its incorporation into the backbone.

Incorporation into Peptide Nucleic Acid (PNA) Architectures

This compound is a key building block for constructing modified Peptide Nucleic Acids (PNAs). innoget.com PNAs are DNA/RNA analogues where the sugar-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)glycine units. scielo.org.mx This structure gives PNAs unique properties, including high binding affinity to DNA and RNA and resistance to enzymatic degradation.

Boc-PNA Monomer Synthesis and Polymerization Strategies

The synthesis of PNA oligomers is typically performed on a solid support using methods adapted from standard peptide synthesis. innoget.com The Boc strategy is a common approach where the backbone amino group is protected by the acid-labile Boc group. nih.gov this compound serves as one of the four key nucleobase monomers in this strategy.

The polymerization process involves a repeated cycle of two main steps:

Deprotection: The solid-support-bound PNA chain has a terminal Boc group. This is removed using a mild acid, typically TFA, to expose a free secondary amine.

Coupling: The next Boc-PNA monomer, such as this compound, is activated using peptide coupling reagents (e.g., HBTU, HATU) and added to the resin. The activated carboxyl group of the monomer reacts with the free amine of the growing chain to form a new peptide bond.

This cycle is repeated until the desired PNA sequence is assembled. The use of base-labile acyl protecting groups on the exocyclic amines of standard nucleobases (A, C, G) offers an orthogonal strategy compatible with the acid-labile Boc group on the backbone. nih.gov This entire process allows for the precise, sequence-controlled synthesis of PNA molecules containing the thiouracil modification.

Unique Considerations for this compound in PNA Assembly

The integration of modified nucleobases into Peptide Nucleic Acid (PNA) oligomers requires careful consideration of the unique chemical properties of each monomer. The monomer N-[[[2-[(4-Methoxybenzyl)thio]-4-oxo-1,4-dihydropyrimidine]-1-yl]acetyl]-N-[2-[(tert-butyloxycarbonyl)amino]ethyl]glycine, commonly known as this compound, introduces a 2-thiouracil (B1096) base into the PNA sequence. This modification, while valuable for specific applications like forming pseudo-complementary base pairs, presents distinct challenges and considerations during solid-phase PNA assembly compared to standard PNA monomers.

Key issues that must be addressed when using this compound include the stability of the p-methoxybenzyl (PMB) protecting group, potential steric effects of the bulky monomer, its solubility, and its impact on coupling efficiency.

Protecting Group Strategy and Stability

The choice of protecting groups is critical for a successful PNA synthesis. rsc.org this compound utilizes a tert-butyloxycarbonyl (Boc) group for the N-terminal amino group and a p-methoxybenzyl (PMB) group to protect the sulfur atom of the 2-thiouracil base. echemi.comnih.gov While the Boc/Z and Fmoc/Bhoc protection strategies are most common in PNA synthesis, the Boc/acyl strategy, similar to the one used for this compound, offers an alternative. rsc.orgnih.gov

The PMB group is an acid-labile protecting group. scholaris.ca It is generally stable under the conditions required for Boc removal (typically using trifluoroacetic acid, TFA), but its stability can be influenced by the specific conditions of the synthesis cycle. chem-station.comresearchgate.net The electron-donating methoxy (B1213986) group makes the PMB group susceptible to cleavage under strongly acidic conditions or oxidative conditions. chem-station.comtotal-synthesis.com Care must be taken to avoid premature deprotection during the repeated acid treatment steps for Boc removal throughout the oligomerization process. Research has shown that the PMB group is suitable for protecting 2-thiouracil in both Boc-based and Fmoc-based PNA synthesis. nih.gov

Steric Hindrance and Coupling Efficiency

The introduction of the bulky PMB group on the thiouracil base can present steric challenges during the coupling step of PNA synthesis. This can potentially lower the coupling efficiency compared to smaller, unmodified monomers. rsc.org Inefficient coupling leads to a higher incidence of deletion sequences, which complicates the purification of the final PNA oligomer. biosearchtech.com

To mitigate this, adjustments to the standard coupling protocol may be necessary. These can include:

Extended Coupling Times: Allowing more time for the coupling reaction can help overcome steric barriers.

Double Coupling: Performing the coupling step twice with a fresh solution of the activated monomer can drive the reaction to completion. biosearchtech.com

Higher Monomer Concentration: Increasing the concentration of this compound can improve reaction kinetics. biosearchtech.com

Solubility Issues

PNA monomers and the growing oligomer chain can suffer from poor solubility, particularly in purine-rich sequences, which can lead to aggregation on the solid support. rsc.orgbiosearchtech.comchempep.com While the introduction of the Boc protecting group can generally improve the solubility of PNA monomers, the specific properties of this compound must be considered. The choice of solvent is important; N-methyl-2-pyrrolidone (NMP) is often preferred over N,N-dimethylformamide (DMF) as it is less prone to degradation that can reduce coupling efficiency. rsc.orgbiosearchtech.com Modifications to the PNA backbone, such as introducing chirality at the γ-position, have been shown to improve solubility and reduce aggregation, though this represents a different modification strategy. rsc.orgnih.gov

The table below summarizes the key challenges associated with this compound in PNA assembly and common strategies to address them.

ConsiderationPotential ChallengeMitigation Strategy
PMB Group Stability Premature removal of the PMB group during repeated acid deprotection steps.Careful control of acid concentration and exposure time; use of scavengers.
Steric Hindrance Reduced coupling efficiency due to the bulky size of the monomer.Extended coupling times, double coupling, increased monomer concentration. biosearchtech.com
Solubility Poor solubility of the monomer or growing PNA chain, leading to aggregation.Optimization of synthesis solvent (e.g., use of NMP); sonication. rsc.orgbiosearchtech.com
Coupling Activation Incomplete activation of the carboxylic acid for amide bond formation.Use of efficient coupling reagents like HATU or PyAOP. biosearchtech.comnih.gov

Impact on Final Product and Purification

The cumulative effect of slightly reduced coupling efficiency at each step involving this compound can significantly impact the purity of the final crude PNA oligomer. The presence of deletion sequences necessitates more rigorous purification protocols, typically involving reverse-phase high-performance liquid chromatography (HPLC), to isolate the desired full-length product.

Advanced Applications of Boc Thiou Pmb Oh in Chemical Biology and Biophysics

Use in Structural Probing and Conformational Analysis of Nucleic Acids

The incorporation of Boc-thioU(PMB)-OH into synthetic nucleic acid strands allows for precise structural investigations, providing insights into the dynamic behavior and three-dimensional architecture of RNA and DNA.

Thiouridine derivatives, including those synthesized using this compound, are instrumental in site-specific labeling strategies for determining nucleic acid structures nih.gov. By incorporating a thiouridine at a specific position within an RNA or DNA molecule, researchers can introduce a unique chemical handle. This modification can then be used in conjunction with various biophysical techniques, such as Förster Resonance Energy Transfer (FRET) or cross-linking, to map distances and interactions within the nucleic acid, thereby aiding in the determination of its secondary and tertiary structures nih.gov. The protected form, this compound, ensures that the thiouridine moiety is introduced only at the desired location during automated solid-phase synthesis.

Photochemical Cross-linking Applications for Biomolecular Interactions

The photosensitivity of the thiouridine base is central to its application in photochemical cross-linking, a powerful technique for studying interactions between nucleic acids and other biomolecules, particularly proteins.

Upon irradiation with UV light, typically in the UVA range (e.g., 365 nm), the thiouridine base undergoes photochemical reactions. The sulfur atom in the thiouridine moiety is responsible for this enhanced reactivity. The proposed mechanisms involve the formation of excited states that can lead to radical intermediates. These intermediates can then react with nearby molecules, such as amino acid residues in proteins or other nucleotides within the same or opposite strand, forming covalent cross-links researchgate.netnih.govresearchgate.net. This process effectively "freezes" transient molecular interactions in place, allowing for their subsequent identification and analysis.

This compound is a key precursor for synthesizing oligonucleotides used in techniques like Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) researchgate.netnih.govnih.govmdc-berlin.de. In PAR-CLIP, cells are treated with a photoactivatable ribonucleoside analog, such as 4-thiouridine (B1664626) (4-SU), which gets incorporated into nascent RNA. Subsequently, UV irradiation induces cross-linking between the RNA and any bound proteins. The cross-linked RNA-protein complexes are then immunoprecipitated using antibodies against the protein of interest. The RNA fragment covalently attached to the protein serves as a tag, and after sequencing, it reveals the specific binding sites of the protein on the transcriptome researchgate.netnih.govnih.govmdc-berlin.de. The use of protected thiouridine building blocks like this compound ensures that these modified nucleosides can be precisely incorporated into synthetic RNA molecules for in vitro studies or for creating specific RNA constructs for in vivo experiments.

Thiouridines are capable of forming both intrastrand (within the same nucleic acid strand) and interstrand (between different nucleic acid strands) cross-links. The specific type of cross-link formed depends on the wavelength of UV light used, the local sequence context, and the presence of interacting molecules nih.govwikipedia.orgresearchgate.net. Intrastrand cross-links can provide information about the local conformation of a single nucleic acid strand, while interstrand cross-links can reveal interactions between complementary or non-complementary strands, or between nucleic acids and other molecules. Research into these cross-linking events helps elucidate the mechanisms by which nucleic acids interact with themselves and with proteins, contributing to a deeper understanding of molecular recognition and genome stability nih.govwikipedia.orgresearchgate.netnih.gov.

Spectroscopic and Fluorescence Resonance Energy Transfer (FRET) Studies

The incorporation of thiouridine residues into nucleic acid sequences provides a valuable platform for developing sophisticated spectroscopic probes, particularly for Fluorescence Resonance Energy Transfer (FRET) studies. FRET is a powerful technique used to measure distances and conformational changes within biomolecules, ranging from a few angstroms to over 100 angstroms.

Design of FRET Probes Incorporating Thiouridine Analogs

Thiouridine analogs, synthesized using building blocks such as this compound, can be strategically incorporated into oligonucleotides to serve as components of FRET pairs. The sulfur atom at the 2-position of the uracil (B121893) base in 2-thiouridine (B16713) (s²U) or at the 4-position in 4-thiouridine (4sU) can influence the photophysical properties of the nucleobase or provide a site for conjugation with fluorescent dyes. These modified nucleosides can be functionalized with donor and acceptor fluorophores. For instance, thiouracil moieties have been shown to enhance FRET efficiency when paired with proteins, suggesting their potential in designing nucleic acid-based FRET probes researchgate.net. By strategically placing thiouridine residues and conjugating them with appropriate FRET dyes (e.g., FAM, TAMRA, or dark quenchers like BHQ), researchers can create molecular rulers to investigate the structural dynamics of nucleic acids rsc.orggenelink.comglenresearch.combiosyn.comthermofisher.com. The ability to synthesize custom oligonucleotides with specific modifications using phosphoramidite (B1245037) chemistry, like that enabled by this compound, is fundamental to this probe design.

Quantitative Analysis of Conformational Dynamics and Molecular Distances

FRET efficiency is highly sensitive to the distance between the donor and acceptor fluorophores, allowing for quantitative measurements of conformational changes in nucleic acids. When thiouridine-modified oligonucleotides are labeled with FRET pairs, the resulting FRET efficiency can be directly correlated to the distance between the probes. This enables the precise tracking of structural transitions, such as folding, unfolding, or ligand binding events, in real-time researchgate.netnih.govnih.govelifesciences.orgbiorxiv.org. The sulfur atom in thiouridine may also influence the local environment or conformation, potentially impacting FRET measurements and providing unique insights into molecular dynamics. Studies have shown that the sulfur atom substitution can enhance FRET efficiency, making it a valuable feature for designing sensitive probes for structure and dynamics studies researchgate.net. By analyzing the FRET efficiency distributions, researchers can quantitatively map molecular distances and understand the dynamic behavior of complex nucleic acid structures.

Applications in Aptamer and Ribozyme Engineering

The chemical synthesis of modified nucleic acids using building blocks like this compound is pivotal for advancing aptamer and ribozyme engineering, enabling the creation of molecules with enhanced or novel functionalities.

Selection and Evolution of Modified Nucleic Acid Ligands and Catalysts

Thiouridine modifications have been successfully employed in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate high-affinity aptamers. For example, the incorporation of 4'-thiouridine (4'-thio-UTP) into RNA aptamers against thrombin has yielded molecules with significantly improved binding affinities and increased resistance to nuclease degradation. Fully modified 4'-thioRNA aptamers have demonstrated high affinity binding, with dissociation constants (KD) in the nanomolar range, and exhibited up to a 50-fold increase in resistance to RNase A compared to their unmodified counterparts nih.govencyclopedia.pubnih.gov. These modifications are introduced during the SELEX process, often utilizing modified nucleoside triphosphates synthesized from phosphoramidite precursors.

In ribozyme engineering, thiouridine has been used to probe the active sites and catalytic mechanisms of these RNA enzymes. For instance, 4-thiouridine substitution in hammerhead ribozymes has facilitated UV-crosslinking studies, helping to map nucleotides in proximity to the scissile bond and thus identify key residues within the catalytic core oup.comnih.gov. While some modifications, like 2-thiocytidine (B84405), have been shown to reduce catalytic activity in certain ribozymes oup.com, others, like 2-thiouridine, have been implicated in enhancing the rate and fidelity of nonenzymatic RNA copying, suggesting potential roles in early RNA catalysis pnas.orgnih.govacs.org.

Enhancing Binding Affinity and Catalytic Activity through Modification

The primary advantage of incorporating thiouridine residues into aptamers is the enhancement of binding affinity and stability. The altered electronic and steric properties conferred by the sulfur atom can lead to stronger interactions with target molecules oup.com. As demonstrated in studies with anti-thrombin aptamers, thiouridine modifications can result in a substantial increase in binding affinity, with KD values reaching as low as 4.7 nM nih.govencyclopedia.pubnih.gov. Furthermore, these modifications often confer increased resistance to enzymatic degradation by nucleases, prolonging the functional lifespan of the aptamer in biological environments nih.govencyclopedia.pub.

In the context of ribozymes, the impact of thiouridine modifications on catalytic activity can be varied. While some studies indicate that modifications might reduce activity or alter metal ion dependence oup.com, others suggest that thiouridine can stabilize base pairs and potentially enhance the efficiency and fidelity of RNA replication and catalysis pnas.orgnih.govacs.org. The precise effect depends on the specific ribozyme, the position of the modification, and the nature of the thiouridine analog used.

Table 1: Thiouridine Modifications in Aptamer Engineering

Modification TypeTarget ExampleBinding Affinity (KD)Nuclease ResistanceReference
4'-ThiouridineThrombin~4.7 nM~50-fold increase nih.govencyclopedia.pubnih.gov
4'-ThiouridineThrombin~7.2 nMNot specified nih.govencyclopedia.pub

Metabolic Labeling and RNA Expression Profiling

4-thiouridine (4sU), a nucleoside analog, is widely utilized as a metabolic label for studying RNA synthesis, processing, and degradation kinetics. While this compound is a phosphoramidite used for chemical synthesis, the thiouridine moiety it enables is central to these metabolic labeling techniques. In these methods, 4sU is introduced into the cell culture medium, taken up by cells, and incorporated into newly synthesized RNA. The sulfur atom in 4sU serves as a unique chemical handle for the isolation and analysis of nascent RNA.

Methodology: Following the incorporation of 4sU into nascent RNA, the RNA is typically extracted. The thiol group of 4sU is then reacted with biotinylation reagents (e.g., HPDP-biotin or MTS-biotin) escholarship.orggoogle.com. This biotinylated RNA can then be selectively isolated using streptavidin-coated magnetic beads, separating newly synthesized RNA from pre-existing RNA escholarship.orggoogle.comnih.govchinesechemsoc.orgrsc.org. The purified nascent RNA can then be analyzed by RNA sequencing or quantitative reverse transcription PCR (qRT-PCR) to profile gene expression and determine RNA kinetics.

Applications in RNA Kinetics and Profiling: This approach allows for a high-resolution analysis of genome-wide RNA kinetics, enabling researchers to distinguish between changes in transcription rates versus degradation rates, which is crucial for understanding gene expression regulation escholarship.orgnih.govresearchgate.netfrontiersin.org. By varying the labeling time, researchers can capture different stages of RNA metabolism, from synthesis to decay escholarship.orgoup.com. For instance, short labeling pulses (e.g., 10 µM for 10 minutes) can be used to study nascent RNA synthesis and processing, while longer incubations or pulse-chase experiments can reveal RNA stability and degradation pathways escholarship.orgfrontiersin.orgoup.comtandfonline.com. Techniques like SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA) integrate 4sU labeling with sequencing to provide a comprehensive view of RNA turnover researchgate.net.

Table 2: 4-Thiouridine (4sU) in Metabolic Labeling Studies

Application AreaKey Technique/PurposeTypical Concentration RangeNotesReference(s)
RNA Kinetics Measuring RNA synthesis, processing, and degradation rates≤ 10 µM (for rRNA)Allows differentiation between transcription and degradation changes. Enables pulse-chase experiments. escholarship.orgfrontiersin.orgtandfonline.com
> 50 µM (for mRNA)Elevated concentrations may inhibit rRNA synthesis and induce nucleolar stress. tandfonline.comnih.gov
RNA Expression Profiling Genome-wide analysis of RNA synthesis and decay kineticsVariesCoupled with RNA sequencing (e.g., SLAM-seq) for high-resolution profiling. escholarship.orgnih.govresearchgate.net
Mechanism of Labeling Incorporation into nascent RNA, followed by biotinylation via thiol groupNot applicable4sU provides an orthogonal chemical handle for isolation. Requires purification using streptavidin. escholarship.orggoogle.comrsc.org
Specific Applications Studying transcription factor activities, RNA half-lives, RNA processing kineticsVariesApplicable to various cell types and organisms. Can be used for bacterial and mammalian RNA labeling. frontiersin.orgoup.com

Table 3: Thiouridine Modifications in Ribozyme Studies

Modification TypeRibozyme ContextObserved EffectPotential RoleReference(s)
4-ThiouridineHammerhead RibozymeFacilitated UV-crosslinking to map active site nucleotides.Identification of nucleotides near the catalytic site, aiding in understanding reaction mechanisms. oup.comnih.gov
2-ThiocytidineHammerhead RibozymeReduced catalytic activity compared to unmodified ribozyme.May indicate that sulfur substitution can alter metal ion coordination or active site geometry. oup.com
2-ThiouridineNonenzymatic RNA copyingEnhanced rate and fidelity of polymerization on RNA templates.Stabilizes base pairs, potentially aiding in early RNA catalysis and replication in the RNA world hypothesis. pnas.orgnih.govacs.org

List of Compound Names:

this compound

4-thiouridine (4sU)

2-thiouridine (s²U)

4'-thiouridine triphosphate (4'-thio-UTP)

Thiouridine analogs

6-FAM (Fluorescein)

TAMRA (Tetramethylrhodamine)

BHQ (Black Hole Quencher)

HPDP-biotin

MTS-biotin

2-thiocytidine

Mechanistic Investigations and Reactivity Studies of Boc Thiou Pmb Oh Derivatives

Reactivity of the Thioamide Functionality within the Nucleoside

The thioamide group in thiouridine derivatives, such as Boc-thioU(PMB)-OH, exhibits distinct reactivity compared to its oxygen analog, the amide. This difference stems from the larger atomic radius and lower electronegativity of sulfur, which influences electron distribution and bond strengths.

Electrophilic and Nucleophilic Reactivity at the C4-Sulfur

The sulfur atom at the C4 position of the thiouridine base is generally more nucleophilic than the oxygen atom in uridine (B1682114) due to sulfur's larger size and polarizability. This enhanced nucleophilicity allows it to participate in reactions with electrophiles. Conversely, the C4 carbon, bonded to the more electronegative sulfur, can become more susceptible to nucleophilic attack under certain conditions, particularly if the sulfur atom is activated or protonated. Thioamides, in general, are known to be more reactive towards both nucleophiles and electrophiles than amides, possessing a weaker carbonyl bond nih.gov. This increased reactivity makes them valuable intermediates in chemical synthesis and can influence their interactions with biological targets nih.govchemrxiv.org.

Influence of pH and Solvent on Reaction Pathways

The reactivity of the thioamide functionality is significantly influenced by pH and the surrounding solvent. At lower pH values, protonation of the sulfur atom can occur, increasing the electrophilicity of the C4 carbon and potentially leading to different reaction pathways, such as nucleophilic attack at C4. In basic conditions, the thioamide can be deprotonated, enhancing its nucleophilicity.

Protecting Group Chemistry: Mechanisms of Boc and PMB Cleavage

The compound this compound features two common protecting groups: tert-butoxycarbonyl (Boc) and p-methoxybenzyl (PMB). Understanding their cleavage mechanisms is essential for synthetic manipulation.

Acid-Labile Nature of Boc and its Deprotection Pathways

The Boc group is a widely used amine protecting group, characterized by its lability under acidic conditions jk-sci.comwikipedia.orgmasterorganicchemistry.com. The deprotection mechanism typically involves protonation of one of the carbonyl oxygens of the carbamate (B1207046). This is followed by the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation, carbon dioxide, and the free amine jk-sci.comwikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com. The tert-butyl cation can then either deprotonate to form isobutylene, react with a scavenger (if present), or undergo further reactions.

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in organic solvents like ethyl acetate (B1210297) or methanol (B129727) jk-sci.comwikipedia.org. The reaction is generally rapid and can be performed at room temperature fishersci.co.uk. The release of CO2 gas during deprotection necessitates that reactions are not conducted in sealed systems jk-sci.comcommonorganicchemistry.com.

Mechanism:

Protonation of the carbamate oxygen by a strong acid (e.g., TFA).

Cleavage of the tert-butyl-oxygen bond, forming a tert-butyl cation and a carbamic acid intermediate.

Decarboxylation of the carbamic acid to yield the free amine and CO2.

Thiol-Cleavage Mechanisms for PMB Group Removal

The p-methoxybenzyl (PMB) group is a versatile protecting group for alcohols and, in some contexts, thiols. It can be cleaved under various conditions, including oxidative and strongly acidic methods chem-station.comucla.edutotal-synthesis.com.

Oxidative Cleavage: A common method for PMB deprotection involves mild oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) chem-station.comtotal-synthesis.com. The mechanism often proceeds via the formation of a charge-transfer complex, followed by oxidation and hydrolysis, releasing the deprotected alcohol and p-methoxybenzaldehyde chem-station.com. This method is often preferred for its selectivity.

Acidic Cleavage: PMB ethers are also labile to strong acids chem-station.comucla.edutotal-synthesis.com. Strong acids like trifluoroacetic acid (TFA) or triflic acid (TfOH) can protonate the ether oxygen, leading to the formation of a carbocation intermediate, which then undergoes cleavage. The presence of electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring facilitates this process compared to unsubstituted benzyl ethers chem-station.comucla.edu. For instance, TFA in DCM or TfOH can effectively cleave PMB ethers ucla.edu. The mechanism involves protonation of the PMB ether, followed by cleavage to form an alcohol and a stabilized carbocation, which can then react further or be trapped ucla.edu.

While the prompt specifies "thiol-cleavage mechanisms for PMB group removal," the literature primarily discusses PMB ether cleavage from alcohols. If the PMB group were attached to a thiol, similar oxidative or acidic mechanisms would likely apply, with the sulfur atom potentially influencing the exact reaction kinetics or pathways. However, specific "thiol-cleavage" mechanisms for PMB are not explicitly detailed in the provided results.

Stability and Degradation Pathways of the Compound in Various Conditions

The stability of this compound would be influenced by the inherent stability of the thiouridine nucleoside, the protecting groups, and their interactions.

Nucleoside Stability: Nucleosides are generally stable in neutral and alkaline aqueous solutions. However, in acidic conditions, the glycosidic bond, which links the base to the sugar, can undergo hydrolysis, yielding the free base and sugar beilstein-journals.orgvaia.com. This acid-catalyzed hydrolysis typically involves protonation of the glycosidic oxygen, followed by heterolytic cleavage of the C-N bond to form an oxocarbenium ion intermediate beilstein-journals.orgvaia.com. Thiouridine derivatives, like other nucleosides, are susceptible to such acid-catalyzed degradation.

Protecting Group Stability: The Boc group is sensitive to acid but generally stable under neutral or basic conditions jk-sci.comwikipedia.orgmasterorganicchemistry.com. The PMB group is labile to strong acids and oxidizing agents but can be stable under mildly acidic or neutral conditions, depending on the specific reagents used chem-station.comucla.edutotal-synthesis.com.

Thioamide Stability: The thioamide functionality itself can be susceptible to oxidation, particularly under conditions used for oligonucleotide synthesis involving oxidizers nih.govtandfonline.com. Oxidative desulfurization can lead to the formation of the corresponding uridine. However, specific conditions can maintain the thiocarbonyl function nih.govtandfonline.com.

The combined stability profile of this compound would thus depend on the interplay of these factors. For instance, strongly acidic conditions, while cleaving the Boc and potentially the PMB group, could simultaneously lead to glycosidic bond hydrolysis. Oxidative conditions might affect the thioamide functionality. Therefore, careful selection of reaction conditions is paramount to achieve selective deprotection or modification without degrading the nucleoside core.

Computational and Theoretical Studies of Boc Thiou Pmb Oh and Its Derivatives

Molecular Modeling and Conformational Analysis of Boc-thioU(PMB)-OH

Molecular modeling of PNA monomers like this compound is crucial for understanding their three-dimensional structure and flexibility, which dictates how they interact with other molecules, particularly DNA and RNA.

Analysis of Sugar Pucker Conformations

This subsection is not applicable to this compound. PNA is a DNA mimic in which the deoxyribose-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)glycine units. As it lacks the furanose (sugar) ring characteristic of natural nucleic acids, the concept of sugar pucker conformations does not apply.

Intramolecular Interactions and Torsional Angles

The conformation of the flexible N-(2-aminoethyl)glycine backbone of PNA monomers is defined by a set of torsional angles. For a monomer like this compound, key intramolecular interactions would likely involve hydrogen bonding and steric effects between the bulky tert-Butyloxycarbonyl (Boc) and p-Methoxybenzyl (PMB) protecting groups, the thiourea-modified base, and the peptide-like backbone.

Torsional AngleDescriptionExpected Range (degrees)
α (alpha)O=C-N-CH₂180 ± 30
β (beta)C-N-CH₂-CH₂180 ± 30
γ (gamma)N-CH₂-CH₂-N60 ± 30 or 180 ± 30
δ (delta)CH₂-CH₂-N-C180 ± 30
ε (epsilon)CH₂-N-C-C180 ± 30
ζ (zeta)N-C-C=O180 ± 30
χ (chi)N-C-C-N(base)±120

This table represents generalized values for PNA backbones and not specific experimentally or computationally determined values for this compound.

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules.

Prediction of Reaction Pathways and Transition States (e.g., Photocatalytic Reactions)

There is no available research on the photocatalytic reactions of this compound. Theoretical studies could, in principle, predict reaction pathways by calculating the energies of reactants, products, and transition states. For a thiourea-containing compound, potential reactions might involve oxidation of the sulfur atom. However, without specific studies, any discussion remains speculative.

Electronic Properties and Spectroscopic Transitions (e.g., Photoexcitation)

The electronic properties of this compound, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would be influenced by the thiouracil base and the aromatic PMB group. The HOMO-LUMO gap is a key determinant of the molecule's electronic transitions and reactivity. The thiocarbonyl group in thiouracil is known to have different electronic properties compared to the carbonyl group in uracil (B121893), which would affect its spectroscopic signature. nih.gov

PropertyDescriptionHypothetical Value (Arbitrary Units)
HOMO EnergyEnergy of the highest occupied molecular orbital-6.2 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO4.7 eV
Dipole MomentMeasure of the molecule's overall polarity3.5 D

This table contains hypothetical values for illustrative purposes only, as specific computational data for this compound is not available.

Simulation of Oligonucleotide Interactions Incorporating this compound

Simulations of PNA duplexes have shown that they can adopt various helical structures, often intermediate between A-form and B-form DNA. acs.org The neutral backbone of PNA eliminates electrostatic repulsion, leading to higher thermal stability of PNA-DNA/RNA duplexes compared to their natural counterparts. oup.com A thiouracil base would form two hydrogen bonds with an adenine (B156593) base in a complementary strand. The bulky protecting groups (Boc and PMB) would need to be removed before the monomer could be incorporated into an oligonucleotide for hybridization studies. Simulations of such an oligonucleotide would reveal how the thiourea (B124793) modification influences local helix geometry and interactions within the groove of the duplex.

Insights into Base Pairing and Stacking Interactions

Computational methods, including quantum chemical calculations, have provided detailed insights into how 2-thiouridine (B16713) modulates base pairing and stacking interactions within nucleic acid structures.

Base Pairing:

The substitution of oxygen with sulfur at the C2 position of uridine (B1682114) alters its hydrogen bonding capabilities. It is well-established that 2-thiouridine enhances the stability of base pairing with adenosine (B11128) (A) while destabilizing the wobble base pair with guanosine (B1672433) (G). nih.govresearchgate.netnih.gov This is attributed to the fact that sulfur is a weaker hydrogen bond acceptor compared to oxygen. researchgate.net

Quantum chemical calculations have confirmed that the hydrogen bond between the N1-H of guanine (B1146940) and the S2 of 2-thiouracil (B1096) is weaker than the corresponding hydrogen bond with the O2 of uracil. researchgate.net High-resolution crystal structures of RNA duplexes containing s²U:s²U base pairs have shown that the C=O···H–N hydrogen bond found in U:U pairs is replaced by a C=S···H–N hydrogen bond. nih.govnih.gov

The enhanced specificity of 2-thiouridine for adenosine has significant biological implications, particularly in the context of codon-anticodon recognition in tRNA. nih.govnih.gov

Stacking Interactions:

Base stacking is a crucial contributor to the stability of nucleic acid structures. The larger and more polarizable nature of the sulfur atom in 2-thiouridine is proposed to enhance stacking interactions. nih.gov Molecular dynamics simulations have shown that in a sequence of three uridines, the stacking is significantly improved when the first uridine is a 2-thiouridine. impb.ru

The table below summarizes the key findings from computational and theoretical studies on the impact of 2-thiouridine on nucleic acid properties.

PropertyEffect of 2-ThiouridineComputational Method(s)Reference(s)
Sugar Pucker Conformation Strong preference for C3'-endoMolecular Dynamics (MD) Simulations rsc.orgsemanticscholar.org
Duplex Stability Increased thermal stability (higher Tm)MD Simulations, Thermodynamic analysis nih.govnih.gov
Overall Duplex Conformation Promotes a more ordered A-form RNA helixMD Simulations, NMR data analysis semanticscholar.orgimpb.ru
Base Pairing with Adenosine (A) Enhanced stability of s²U:A pairQuantum Chemistry, Crystal Structure Analysis nih.govresearchgate.netnih.gov
Base Pairing with Guanosine (G) Destabilized s²U:G wobble pairQuantum Chemistry, Experimental data researchgate.netnih.gov
Stacking Interactions Enhanced stacking with adjacent basesMolecular Dynamics (MD) Simulations impb.runih.gov
Triplex Formation Enhanced recognition of A-U pairs in RNA duplexes by TFOsExperimental data with computational implications nih.gov

Future Directions and Emerging Research Avenues for Boc Thiou Pmb Oh

Development of Novel Protecting Group Strategies for Thionucleosides

The synthesis of modified oligonucleotides often relies on the strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions during chain elongation. While established protecting groups like Boc and PMB are widely employed, there is continuous research into developing novel strategies that offer enhanced stability, orthogonality, and ease of removal. The PMB group, for instance, is known for its acid lability, which can be modulated by substituents, allowing for fine-tuning of its deprotection conditions rsc.orgtotal-synthesis.com. Future work may involve exploring new protecting group chemistries for the sulfur atom of thiouridine or other reactive sites to improve the efficiency and yield of oligonucleotide synthesis, particularly for complex modifications numberanalytics.comorganic-chemistry.org. This could involve developing protecting groups that are compatible with a wider range of reaction conditions or that can be removed under milder, more orthogonal conditions, thereby minimizing damage to sensitive nucleic acid structures.

Expanding the Scope of Thiouridine Modifications for New Research Tools

Thionucleosides, including thiouridine derivatives, are increasingly utilized as building blocks for creating novel research tools. Their unique chemical properties, such as altered electronic characteristics and potential for specific chemical reactions, make them ideal for applications like molecular probes, biosensors, and aptamers frontiersin.orgontosight.ai. Future research could involve synthesizing libraries of thiouridine analogs with diverse functionalities, such as fluorescent tags, cross-linking agents, or affinity labels, using Boc-thioU(PMB)-OH as a precursor. These modified nucleosides could be incorporated into aptamers to enhance their binding affinity and specificity for various targets, leading to more effective diagnostic and therapeutic agents frontiersin.orghamayaku.ac.jp. Furthermore, thiouridine modifications can influence the thermal stability and selectivity of oligonucleotide binding, opening avenues for designing more robust and specific nucleic acid-based tools researchgate.netoup.comacs.org.

Integration of this compound into Advanced Biotechnological Tools and Assays

The precise incorporation of modified nucleosides like this compound into oligonucleotides is crucial for developing advanced biotechnological tools and assays. Research is exploring the use of these modified oligonucleotides in areas such as diagnostics, high-throughput screening, and gene therapy nih.govfrontiersin.org. For instance, thiouridine's unique photochemical properties can be harnessed for developing light-activated therapeutic agents or diagnostic probes nih.govmdpi.comresearchgate.net. Future directions include integrating this compound into sophisticated assay platforms, such as biosensors for detecting specific biomarkers or nucleic acid sequences, or for developing novel gene editing tools with enhanced specificity and control frontiersin.orghamayaku.ac.jp. The ability to precisely control the placement of modifications using protected nucleosides like this compound is key to achieving the desired functionality in these advanced applications.

Exploration of New Methodologies for Site-Specific Nucleic Acid Labeling

Site-specific labeling of nucleic acids is essential for understanding their structure, function, and interactions within biological systems nih.govresearchgate.net. Thionucleosides offer unique opportunities for such labeling due to the reactivity of the sulfur atom. For example, 4-thiouridine (B1664626) (s4U) can be selectively modified with reagents like iodoacetamide, enabling site-specific profiling acs.orgnih.gov. Future research may focus on developing new methodologies that utilize this compound for precise labeling, potentially through photochemical activation or bioorthogonal click chemistry nih.govmdpi.comnih.gov. These methods could enable the attachment of various reporter molecules, such as fluorescent dyes, biotin, or spin labels, at specific locations within RNA or DNA molecules, facilitating advanced imaging, structural studies, and functional analysis nih.govresearchgate.net.

Synergistic Applications with Other Nucleic Acid Modifications

The development of multifunctional nucleic acid-based therapeutics and research tools often involves the synergistic combination of multiple modifications. Thionucleosides can be combined with other chemical modifications, such as those affecting the sugar-phosphate backbone or the nucleobase itself, to achieve enhanced or novel properties beilstein-journals.orgoup.com. For example, combining thiouridine modifications with locked nucleic acids (LNAs) has shown to increase the stability and selectivity of oligonucleotide binding researchgate.net. Future research could explore the synergistic effects of incorporating this compound alongside other modifications, such as chemical backbone alterations or base substitutions, to create oligonucleotides with superior nuclease resistance, improved cellular uptake, and tailored biological activities researchgate.netbeilstein-journals.org. This combinatorial approach holds significant potential for designing the next generation of oligonucleotide therapeutics and advanced molecular tools.

Compound List:

this compound

Thiouridine

tert-butyloxycarbonyl (Boc)

p-methoxybenzyl (PMB)

4-thiouridine (s4U)

2-thiouridine (B16713) (s2U)

5-methylaminomethyl-2-thiouridine (B1677369)

5-ethynyluridine (B57126) (5-eU)

5-fluorouridine (B13573) (5-FU)

N1-methyladenosine (m1A)

N6-methyladenosine (m6A)

5-methylcytosine (B146107) (5-mC)

5-hydroxymethylcytosine (B124674) (5-hmC)

Adenosine (B11128) (A)

Uridine (B1682114) (U)

Cytidine (C)

Guanosine (B1672433) (G)

Thymidine (T)

Pseudouridine (Ψ)

5-methylcytidine (B43896)

N6-methyladenosine

2-methyl-4-methoxybenzyl

p-methylbenzhydrylamine resin (MBHA)

4,5-Dimethoxy-2-nitrobenzyl (DMNB)

1-(2-Nitrophenyl)propyl (NPP)

1-(2-Nitrophenyl)ethyl (NPE)

1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane (DMNPE)

6-Nitropiperonyloxymethyl (NPOM)

p-hydro-xyphenacyl (pHP)

Benzoin

Coumarinyl

Nitroxide spin label

Azidophenacyl (APA)

6-thioguanosine (B559654) (6sG)

Pyrrolo[2,3-d]pyrimidine

N-methyladenosine

4′-thionucleosides (thNA)

5-iodo-4′-thiouridine

5-ethynyl-4′-thiouridine

5-ethynyluridine

5-BrU

5-ethynyluridine (5-eU)

4-thiouridine (4sU)

5-fluorouridine (5-FU)

N1-methyladenosine (m1A)

N6-methyladenosine (m6A)

2-thiouridine (s2U)

4-thiouridine (s4U)

5-methylcytosine (5-mC)

5-hydroxymethylcytosine (5-hmC)

Adenosine (A)

Uridine (U)

Cytidine (C)

Guanosine (G)

Thymidine (T)

Pseudouridine (Ψ)

5-methylcytidine

N6-methyladenosine

2-methyl-4-methoxybenzyl

p-methylbenzhydrylamine resin (MBHA)

4,5-Dimethoxy-2-nitrobenzyl (DMNB)

1-(2-Nitrophenyl)propyl (NPP)

1-(2-Nitrophenyl)ethyl (NPE)

1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane (DMNPE)

6-Nitropiperonyloxymethyl (NPOM)

p-hydro-xyphenacyl (pHP)

Benzoin

Coumarinyl

Nitroxide spin label

Azidophenacyl (APA)

6-thioguanosine (6sG)

Pyrrolo[2,3-d]pyrimidine

N-methyladenosine

4′-thionucleosides (thNA)

5-iodo-4′-thiouridine

5-ethynyl-4′-thiouridine

5-ethynyluridine

5-BrU

5-ethynyluridine (5-eU)

4-thiouridine (4sU)

5-fluorouridine (5-FU)

N1-methyladenosine (m1A)

N6-methyladenosine (m6A)

2-thiouridine (s2U)

4-thiouridine (s4U)

5-methylcytosine (5-mC)

5-hydroxymethylcytosine (5-hmC)

Adenosine (A)

Uridine (U)

Cytidine (C)

Guanosine (G)

Thymidine (T)

Pseudouridine (Ψ)

5-methylcytidine

N6-methyladenosine

2-methyl-4-methoxybenzyl

p-methylbenzhydrylamine resin (MBHA)

4,5-Dimethoxy-2-nitrobenzyl (DMNB)

1-(2-Nitrophenyl)propyl (NPP)

1-(2-Nitrophenyl)ethyl (NPE)

1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane (DMNPE)

6-Nitropiperonyloxymethyl (NPOM)

p-hydro-xyphenacyl (pHP)

Benzoin

Coumarinyl

Nitroxide spin label

Azidophenacyl (APA)

6-thioguanosine (6sG)

Pyrrolo[2,3-d]pyrimidine

N-methyladenosine

4′-thionucleosides (thNA)

5-iodo-4′-thiouridine

5-ethynyl-4′-thiouridine

5-ethynyluridine

5-BrU

5-ethynyluridine (5-eU)

4-thiouridine (4sU)

5-fluorouridine (5-FU)

N1-methyladenosine (m1A)

N6-methyladenosine (m6A)

2-thiouridine (s2U)

4-thiouridine (s4U)

5-methylcytosine (5-mC)

5-hydroxymethylcytosine (5-hmC)

Adenosine (A)

Uridine (U)

Cytidine (C)

Guanosine (G)

Thymidine (T)

Pseudouridine (Ψ)

5-methylcytidine

N6-methyladenosine

2-methyl-4-methoxybenzyl

p-methylbenzhydrylamine resin (MBHA)

4,5-Dimethoxy-2-nitrobenzyl (DMNB)

1-(2-Nitrophenyl)propyl (NPP)

1-(2-Nitrophenyl)ethyl (NPE)

1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane (DMNPE)

6-Nitropiperonyloxymethyl (NPOM)

p-hydro-xyphenacyl (pHP)

Benzoin

Coumarinyl

Nitroxide spin label

Azidophenacyl (APA)

6-thioguanosine (6sG)

Pyrrolo[2,3-d]pyrimidine

N-methyladenosine

4′-thionucleosides (thNA)

5-iodo-4′-thiouridine

5-ethynyl-4′-thiouridine

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-thioU(PMB)-OH with high purity, and how can experimental reproducibility be ensured?

  • Methodological Answer : Begin with a stepwise protection strategy: (1) Introduce the Boc group to the amine via di-tert-butyl dicarbonate in anhydrous conditions. (2) Install the PMB group using p-methoxybenzyl chloride under basic catalysis. (3) Form the thiourea linkage using thiophosgene or a safer alternative like 1,1'-thiocarbonyldiimidazole. Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>95%). Reproducibility hinges on strict control of reaction parameters (temperature, solvent dryness) and validation via 1^1H/13^13C NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?

  • Methodological Answer :

  • NMR Spectroscopy : Focus on resolving PMB aromatic protons (δ 6.8–7.3 ppm) and Boc tert-butyl signals (δ 1.3–1.5 ppm). Use DEPT-135 to confirm carbon types.
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+. Watch for in-source fragmentation of the Boc group.
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity.
  • Pitfalls : Degradation during analysis (e.g., thiourea hydrolysis under acidic HPLC conditions) requires validating stability before characterization .

Q. How does pH influence the stability of this compound, and what experimental controls mitigate decomposition?

  • Methodological Answer : Conduct accelerated stability studies:

  • Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C/40°C.
  • Control variables: exclude light (use amber vials), degas solvents, and avoid metal contamination.
  • Data Analysis: Apply first-order kinetics to calculate half-life. PMB deprotection is likely under strongly acidic conditions (pH < 2), while Boc cleavage dominates at pH > 8 .

Advanced Research Questions

Q. How can contradictory data in this compound’s reactivity under nucleophilic conditions be systematically resolved?

  • Methodological Answer :

  • Hypothesis Testing : Design experiments varying nucleophile strength (e.g., amines vs. thiols) and solvent polarity (DMF vs. THF).
  • Data Triangulation : Cross-validate results using kinetic studies (UV-Vis monitoring), 1^1H NMR reaction profiling, and DFT calculations to model transition states.
  • Contradiction Analysis : If conflicting reactivity trends emerge, assess steric effects (PMB group bulk) vs. electronic effects (thiourea resonance stabilization) using Hammett plots or isotopic labeling .

Q. What computational strategies predict this compound’s compatibility in solid-phase peptide synthesis (SPPS) workflows?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s behavior in SPPS solvents (e.g., DCM/DMF). Focus on steric clashes during resin loading.
  • Density Functional Theory (DFT) : Calculate activation energies for Boc/PMB deprotection under acidic (TFA) or oxidative (DDQ) conditions.
  • Validation : Compare computational predictions with empirical coupling efficiency data (e.g., Kaiser test for free amines) .

Q. How can researchers optimize the orthogonal deprotection of Boc and PMB groups without compromising the thiourea moiety?

  • Methodological Answer :

  • Stepwise Deprotection Design :
Protecting GroupDeprotection AgentConditionsThiourea Stability Test
BocTFA (50% in DCM)0°C, 30 minHPLC monitoring for thiourea integrity
PMBDDQ (10 eq)DCM/H2O, RTConfirm via 1^1H NMR absence of PMB signals
  • Failure Analysis : If thiourea degrades, explore milder acids (e.g., HCl/dioxane) for Boc removal or alternative PMB-cleaving agents (CAN in MeCN/H2O) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.